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Compound of Interest

Compound Name: SAR 97276

Cat. No.: B1665694

For Immediate Release

This technical guide provides an in-depth analysis of the early clinical trial results for
SAR97276 (also known as SAR97276A or albitiazolium bromide), a former antimalarial
candidate. The development of SAR97276 for malaria has been discontinued due to insufficient
efficacy.[1][2] This document is intended for researchers, scientists, and drug development
professionals, offering a consolidated resource on the quantitative data, experimental

protocols, and the compound's mechanism of action.

Executive Summary

SAR97276, a choline analogue, was investigated for the treatment of Plasmodium falciparum
malaria.[3] The compound's mechanism of action involves the inhibition of phosphatidylcholine
(PC) biosynthesis in the parasite.[1] Despite a generally acceptable safety profile, Phase 2
clinical trials revealed that SAR97276 monotherapy was not sufficiently effective in treating
uncomplicated falciparum malaria in both adult and pediatric populations, leading to the
cessation of its development for this indication.[1][2]

Quantitative Data Summary

The efficacy of SAR97276A was evaluated in two separate Phase 2 clinical trials. The key
guantitative outcomes are summarized in the tables below.
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Table 1: Efficacy Results of SAR97276A in Study 1
(NCT00739206)[1][3]

o Patient Number
Treatmen  Administr .
. Dose Populatio of Cured Cure Rate
t Group ation .
n Patients
0.18 mg/kg
Intramuscu ]
1 (single Adults 34 20 59%
lar (IM)
dose)
0.14 mg/kg
Intravenou )
2 (single Adults 30 23 77%
s (V)
dose)
Not
Intramuscu  specified
3 Adults 30 27 90%
lar (IM) (3-day
regimen)
Not _
» Children
Intramuscu  specified
4 (7-17 19 13 68%
lar (IM) (3-day
) years)
regimen)

Table 2: Efficacy Results of SAR97276A in Study 2
(NCT01445938)[1][3]
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Patient

Number

Required

Treatmen  Administr . Failure
. Dose Populatio of Rescue
t Group ation . Rate
n Patients Therapy
0.5 mg/kg
Intramuscu ]
1 (once daily  Teenagers 8 8 100%
lar (IM)
for 3 days)
0.25 mg/kg
Intramuscu _ _
2 (twice daily  Teenagers 8 5 62.5%
lar (IM)
for 3 days)
Artemether
3 (Control) Oral ) ] Teenagers 4 0 0%
lumefantrin
e

Experimental Protocols

Study 1 (NCT00739206)

Objective: To assess the efficacy and safety of SAR97276A in adults and children with

uncomplicated and severe Plasmodium falciparum malaria.[4][5]

Study Design: An open-label, multi-center, age de-escalating study conducted in Burkina
Faso, Gabon, Benin, and Tanzania.[1][3]

Inclusion Criteria:

o Adults and children (6 months to 65 years old) with confirmed Plasmodium falciparum
malaria.

o Fever within the last 24 hours.[4][6]
Exclusion Criteria:
o Treatment with an antimalarial agent within 72 hours of screening.

o Severe concomitant disease.
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o Pregnancy or breastfeeding.[4][6]

e Treatment Arms:

o Adults (uncomplicated malaria): Randomized to a single dose of either 0.18 mg/kg IM or
0.14 mg/kg IV. A subsequent cohort of adults received a 3-day IM regimen.[1][3]

o Children (uncomplicated malaria): A cohort of children aged 7-17 years received a 3-day
IM regimen.[3]

e Follow-up: Patients were hospitalized for 3 days and followed up for 28 days.[6]

Study 2 (NCT01445938)

o Objective: To assess the safety and efficacy of a higher dose of SAR97276A compared to
artemether-lumefantrine in children and teenagers with uncomplicated falciparum malaria.[1]

[3]

o Study Design: A randomized, controlled, open-label, multi-center study conducted in Burkina
Faso, Gabon, and Kenya.[1][3]

» Patient Population: Teenagers (initially, with plans for younger children that were not
executed due to lack of efficacy).[1][3]

e Treatment Arms:
o SAR97276A Once Daily: 0.5 mg/kg IM for 3 days.
o SAR97276A Twice Daily: 0.25 mg/kg IM for 3 days.
o Control: Standard oral artemether-lumefantrine regimen.[1][3]

Mechanism of Action: Inhibition of
Phosphatidylcholine Biosynthesis

SAR97276 (albitiazolium) is a choline analogue that targets the de novo biosynthesis of
phosphatidylcholine (PC) in Plasmodium falciparum, a critical pathway for parasite membrane
formation.[1]
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The proposed mechanism involves several steps:

Entry into Infected Erythrocyte: Albitiazolium primarily enters the infected red blood cell
through furosemide-sensitive new permeability pathways (NPPs) induced by the parasite.

« Transport into the Parasite: Once inside the erythrocyte, it is transported into the parasite by
a poly-specific cation carrier.

« Inhibition of Choline Transport: Albitiazolium competitively inhibits the transport of choline
into the parasite via this cation transporter.[1]

« Inhibition of PC Biosynthesis Enzymes: At higher concentrations, albitiazolium also inhibits
the three key enzymes of the Kennedy pathway for PC synthesis: Choline Kinase (CK),
CTP:phosphocholine cytidylyltransferase (CCT), and
choline/ethanolaminephosphotransferase (CEPT).[1]

The primary antimalarial effect is believed to be the inhibition of choline entry into the parasite.

[1]

Visualizations
Signaling Pathway: SAR97276A Mechanism of Action

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3437492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3437492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3437492/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

SAR97276A
(Albitiazolium)

Enters via NPPs

New Permeability
Pathways (NPPs)

[ransport to

v

Infected Erythrocyte

pargsite membrane

v

Transporter

Parasite Cation

Chpline Transport

Plasmodium filciparum

(inhibited by SAR97276A) parasite

Transport into

Choline

CK, CCT, GEPT

Y

Phosphatidylcholine
(PC) Biosynthesis
(Kennedy Pathway)

Phosphatidylcholine

SAR97276A

Inhibits enzymes
(CK, CCT, CEPT)

Click to download full resolution via product page

Caption: Mechanism of action of SAR97276A in a malaria-infected erythrocyte.
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Experimental Workflow: Phase 2 Clinical Trials
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Caption: Generalized workflow of the Phase 2 clinical trials for SAR97276A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1665694?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

